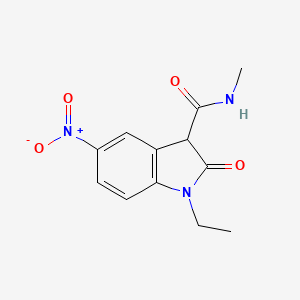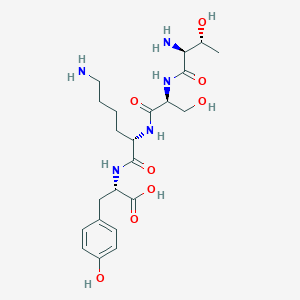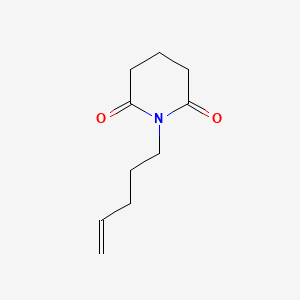![molecular formula C37H31BrNP B12556463 {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 183994-95-8](/img/structure/B12556463.png)
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with the formula C31H26BrNP. It is a bromide salt of a phosphonium cation and is known for its applications in various chemical reactions and scientific research. This compound is characterized by its white solid appearance and solubility in polar organic solvents .
Vorbereitungsmethoden
The synthesis of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide compound. One common method is the treatment of triphenylphosphine with methyl bromide, resulting in the formation of the desired phosphonium bromide . The reaction can be represented as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Analyse Chemischer Reaktionen
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium bromide to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include strong bases like butyllithium (BuLi) for deprotonation and subsequent reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium cation. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical transformations. The compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide can be compared with other similar phosphonium compounds, such as methyltriphenylphosphonium bromide and triphenylmethylphosphonium bromide . These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of the diphenylamino and triphenylphosphanium groups in this compound imparts distinct properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
183994-95-8 |
|---|---|
Molekularformel |
C37H31BrNP |
Molekulargewicht |
600.5 g/mol |
IUPAC-Name |
triphenyl-[[4-(N-phenylanilino)phenyl]methyl]phosphanium;bromide |
InChI |
InChI=1S/C37H31NP.BrH/c1-6-16-32(17-7-1)38(33-18-8-2-9-19-33)34-28-26-31(27-29-34)30-39(35-20-10-3-11-21-35,36-22-12-4-13-23-36)37-24-14-5-15-25-37;/h1-29H,30H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RRECWKRCYCGPKV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
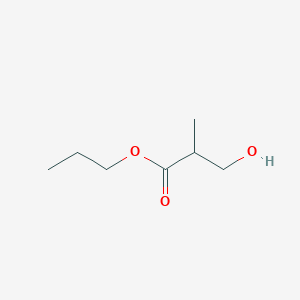



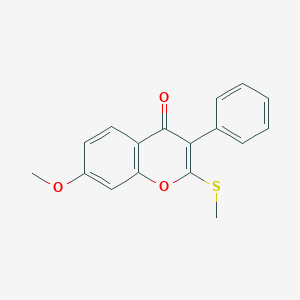
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

